molecular formula C16H16O6 B3422582 (±)-Heraclenol CAS No. 26091-76-9

(±)-Heraclenol

Cat. No.: B3422582
CAS No.: 26091-76-9
M. Wt: 304.29 g/mol
InChI Key: FOINLJRVEBYARJ-UHFFFAOYSA-N
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Description

(±)-Heraclenol is a naturally occurring compound belonging to the class of furanocoumarins It is found in various plants, particularly in the Apiaceae family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (±)-Heraclenol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of umbelliferone as a starting material, which undergoes prenylation followed by cyclization to form the furanocoumarin structure. The reaction conditions often involve the use of strong acids or bases to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve the extraction from natural sources or chemical synthesis. Extraction from plants involves solvent extraction followed by purification using chromatographic techniques. Chemical synthesis on an industrial scale requires optimization of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(±)-Heraclenol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: Various substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities.

Scientific Research Applications

(±)-Heraclenol has been extensively studied for its applications in:

    Chemistry: Used as a precursor for the synthesis of other furanocoumarins and related compounds.

    Biology: Investigated for its role in plant defense mechanisms and interactions with other organisms.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Utilized in the production of pharmaceuticals and as a natural pesticide.

Mechanism of Action

The mechanism of action of (±)-Heraclenol involves its interaction with various molecular targets and pathways. It can bind to specific enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    Psoralen: Another furanocoumarin with similar biological activities.

    Bergapten: Known for its phototoxic properties.

    Xanthotoxin: Used in the treatment of skin disorders.

Uniqueness

(±)-Heraclenol is unique due to its specific structural features and the range of biological activities it exhibits. Its ability to undergo various chemical modifications makes it a versatile compound for research and industrial applications.

Properties

IUPAC Name

9-(2,3-dihydroxy-3-methylbutoxy)furo[3,2-g]chromen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O6/c1-16(2,19)11(17)8-21-15-13-10(5-6-20-13)7-9-3-4-12(18)22-14(9)15/h3-7,11,17,19H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOINLJRVEBYARJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (R)-Heraclenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030745
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

31575-93-6, 26091-76-9
Record name Heraclenol
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Record name 26091-76-9
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Record name (R)-Heraclenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030745
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

117 - 118 °C
Record name (R)-Heraclenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030745
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of heraclenol?

A1: Heraclenol inhibits histidine biosynthesis, specifically targeting the HisC enzyme. [] Molecular docking studies suggest that it binds to the active site of HisC, preventing the binding and activation of its native substrate. []

Q2: What are the downstream effects of heraclenol's inhibition of histidine biosynthesis?

A2: While specific downstream effects haven't been fully elucidated, histidine is an essential amino acid crucial for protein synthesis and various metabolic processes. [] Its depletion likely disrupts bacterial growth and survival, contributing to heraclenol's antibacterial effect.

Q3: What is the molecular formula and weight of heraclenol?

A3: Heraclenol's molecular formula is C16H16O5, and its molecular weight is 288.29 g/mol. []

Q4: What spectroscopic data are available for heraclenol identification?

A4: Heraclenol has been characterized using various spectroscopic techniques, including UV, HR-ESIMS, 1D NMR (1H and 13C), and 2D NMR (COSY, HSQC, and HMBC). [, , , ]

Q5: Is there information available about heraclenol's performance and applications under various conditions?

A5: Limited data is available regarding heraclenol's compatibility and stability under different conditions. Further research is needed to explore its stability in various solvents, temperatures, and formulations.

Q6: Does heraclenol exhibit any catalytic properties?

A6: Current research primarily focuses on heraclenol's biological activity. No studies report inherent catalytic properties or applications.

Q7: Have computational methods been used to study heraclenol?

A7: Yes, molecular docking studies revealed heraclenol's binding to the active site of the HisC enzyme. [] Density Functional Theory (DFT) calculations have been employed to characterize the electronic and structural properties of heraclenol, providing insights into its potential for drug development. []

Q8: How do structural modifications of heraclenol affect its activity?

A8: Research suggests that the presence of an alkoxy group at the C-5 or C-8 position of heraclenol plays a role in its antiproliferative activity against melanoma cells. [] Further investigation is required to comprehensively understand the impact of specific structural modifications on heraclenol's potency, selectivity, and other pharmacological properties.

Q9: What is known about heraclenol's stability under various conditions?

A9: Information on heraclenol's stability under various conditions is currently limited. Research focusing on its degradation pathways, optimal storage conditions, and formulation strategies to enhance stability is crucial for future development.

Q10: What is known about the absorption, distribution, metabolism, and excretion (ADME) of heraclenol?

A10: Detailed studies investigating heraclenol's ADME profile are limited. Further research is necessary to understand its pharmacokinetic properties and optimize its delivery for therapeutic applications.

Q11: What in vitro and in vivo studies have been conducted on heraclenol?

A11: In vitro studies demonstrate heraclenol's antimicrobial and antibiofilm activity against uropathogenic Escherichia coli (UPEC). [] Additionally, it exhibits antiproliferative activity against melanoma cells under UVA irradiation. [] In vivo studies using a murine catheter UTI model show that heraclenol significantly reduces bacterial load in the kidneys, bladder, and urine. []

Q12: Has heraclenol been tested in clinical trials?

A12: No clinical trials have been conducted with heraclenol. Further preclinical studies are necessary to assess its safety and efficacy before advancing to human trials.

Q13: Have any drug delivery systems been explored for heraclenol?

A13: Specific drug delivery strategies for heraclenol haven't been reported. Exploring targeted delivery systems could potentially enhance its efficacy and reduce potential side effects.

Q14: Are there any biomarkers associated with heraclenol's efficacy or toxicity?

A14: Research on specific biomarkers related to heraclenol's effects is currently lacking. Identifying such biomarkers would be valuable for monitoring treatment response and potential adverse effects.

Q15: What analytical methods are used to characterize and quantify heraclenol?

A15: High-performance thin-layer chromatography (HPTLC) is a common method for separating and identifying heraclenol in plant extracts. [] Other analytical techniques employed include HPLC, NMR, and MS. [, , , ]

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